Cas no 1158433-00-1 (2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride)

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride is a versatile organic compound, offering high purity and stability. Its unique structure and functional groups enable diverse chemical transformations. This compound is well-suited for use in synthetic organic chemistry, providing a reliable starting material for the preparation of complex molecules.
2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride structure
1158433-00-1 structure
商品名:2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
CAS番号:1158433-00-1
MF:
メガワット:
MDL:MFCD01596253
CID:4574013

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride
    • MDL: MFCD01596253
    • インチ: InChI=1S/C12H16N4O.3ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;;/h1-2,7H,3-6,8,13H2,(H,14,15);3*1H
    • InChIKey: HYXCSQPQPQRBRF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=C1N)NC(=N2)CN3CCOCC3.Cl.Cl.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
029965-2g
2-Morpholin-4-ylmethyl-1 H -benzoimidazol-5-ylamine; trihydrochloride
1158433-00-1
2g
£598.00 2021-07-02
abcr
AB493577-500 mg
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride
1158433-00-1
500MG
€313.80 2023-02-02
Fluorochem
029965-250mg
2-Morpholin-4-ylmethyl-1 H -benzoimidazol-5-ylamine; trihydrochloride
1158433-00-1
250mg
£299.00 2022-03-01
Fluorochem
029965-1g
2-Morpholin-4-ylmethyl-1 H -benzoimidazol-5-ylamine; trihydrochloride
1158433-00-1
1g
£372.00 2021-07-02
A2B Chem LLC
AX82238-250mg
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
1158433-00-1
250mg
$350.00 2024-01-04
abcr
AB493577-5g
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride; .
1158433-00-1
5g
€1037.00 2025-02-17
A2B Chem LLC
AX82238-100mg
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
1158433-00-1
100mg
$195.00 2024-04-20
Ambeed
A100376-250mg
2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
1158433-00-1 97%
250mg
$545.0 2024-04-26
abcr
AB493577-5 g
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride
1158433-00-1
5g
€1,074.00 2023-04-19
abcr
AB493577-1 g
2-(Morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride
1158433-00-1
1g
€406.00 2023-04-19

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride 関連文献

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochlorideに関する追加情報

Introduction to 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride (CAS No. 1158433-00-1)

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride, identified by its CAS number 1158433-00-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This trifunctional molecule features a benzoimidazole core linked to a morpholine moiety, both of which are well-documented scaffolds in drug discovery. The presence of an amine group further enhances its potential as a pharmacophore, making it a versatile candidate for the development of novel therapeutic agents.

The benzoimidazole moiety is a prominent structural motif in medicinal chemistry, renowned for its biological activity across various therapeutic areas. It has been extensively studied for its role in modulating enzyme activity, receptor binding, and cellular signaling pathways. For instance, derivatives of benzoimidazole have shown promise in the treatment of infectious diseases, cancer, and neurological disorders. The incorporation of this scaffold into 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride not only leverages its established pharmacological properties but also introduces additional functional groups that may enhance binding affinity and selectivity.

The morpholine ring in the compound is another key feature that contributes to its pharmacological potential. Morpholine derivatives are known for their ability to enhance drug solubility and bioavailability, which is critical for the development of orally active pharmaceuticals. Moreover, morpholine-containing compounds have been successfully utilized in the synthesis of antihistamines, antivirals, and cardiovascular drugs. The combination of a benzoimidazole core with a morpholine substituent in 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride suggests that this compound may exhibit multifaceted biological activities, potentially making it useful in addressing complex diseases.

The amine group at the 5-position of the benzoimidazole ring further expands the pharmacological repertoire of this compound. Amines are frequently employed in drug design due to their ability to form hydrogen bonds with biological targets, thereby increasing binding affinity. In addition, amine-containing compounds often exhibit favorable pharmacokinetic properties, including improved metabolic stability and reduced toxicity. The presence of three hydrochloride salts (trihydrochloride) indicates that the compound has been optimized for solubility and stability, which are essential factors for pharmaceutical development.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to more effectively explore the potential of molecules like 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride. By leveraging high-throughput screening (HTS) and molecular docking techniques, scientists can rapidly identify promising candidates for further investigation. These methods have been instrumental in uncovering novel therapeutic agents with improved efficacy and reduced side effects. The combination of experimental and computational approaches has accelerated the drug discovery process, making compounds like 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride valuable assets in modern pharmaceutical research.

In the context of current research trends, there is growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous biological processes and are often implicated in diseases such as cancer and inflammation. The unique structure of 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine trihydrochloride makes it an attractive candidate for disrupting PPIs by interfering with key binding interfaces. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain PPIs, potentially leading to the development of new therapeutic strategies.

Another area of active research is the development of kinase inhibitors for cancer therapy. Kinases are enzymes that play a critical role in cell signaling pathways involved in proliferation, survival, and differentiation. Many kinase inhibitors have already been approved for clinical use, but there remains a need for more selective and potent agents to overcome resistance mechanisms. The amine group and benzoimidazole core of 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-yamine trihydrochloride provide multiple interaction points with kinase active sites, making it a promising candidate for further exploration as a kinase inhibitor.

The trifunctional nature of this compound also opens up possibilities for its use as a building block in medicinal chemistry libraries. By modifying one or more functional groups, researchers can generate a diverse set of derivatives with tailored pharmacological properties. This approach has been successfully employed to identify lead compounds for various therapeutic indications. The versatility of 2-Morpholin-4-ylmethyl -1H-benzoimidazol -5 -yamine trihydrochloride makes it an invaluable tool for drug discovery efforts aimed at addressing unmet medical needs.

In conclusion,2-Morpholin -4 -ylmethyl -1H -benz oimidaz ol -5 -y amine trihydroch lor ide (CAS No. 1158433 -00 -1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—comprising a benzoimidazole core linked to a morpholine moiety—position it as a promising candidate for modulating various biological pathways relevant to human health and disease treatment . With ongoing advancements in drug discovery technologies ,this compound is poised to contribute to the developmentof novel therapeutic agents that address complex medical challenges.

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